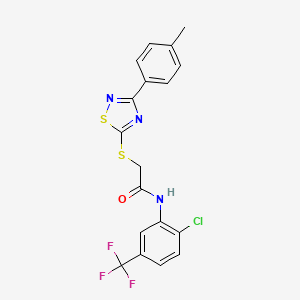

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a p-tolyl group at position 3 and linked via a thioether bridge to an acetamide moiety. The acetamide nitrogen is further substituted with a 2-chloro-5-(trifluoromethyl)phenyl group, which confers significant hydrophobicity and electronic effects due to the electron-withdrawing trifluoromethyl and chloro substituents .

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N3OS2/c1-10-2-4-11(5-3-10)16-24-17(28-25-16)27-9-15(26)23-14-8-12(18(20,21)22)6-7-13(14)19/h2-8H,9H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHLGAMFKAOIGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Substitution Reactions:

Coupling Reactions: The final step involves coupling the thiadiazole moiety with the substituted aromatic ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety in the compound can undergo nucleophilic substitution reactions under specific conditions. For example, reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) replaces the thioether sulfur with a chloroacetyl group, forming intermediates for further derivatization .

Example Reaction:

Reactants:

-

Target compound + chloroacetyl chloride

Conditions: -

Tetrahydrofuran (THF), ice bath, triethylamine catalyst

Product:

Hydrolysis of the Acetamide Group

The acetamide group (-NHCO-) is susceptible to hydrolysis under acidic or basic conditions. Acidic hydrolysis yields the corresponding carboxylic acid, while basic conditions produce an ammonium salt.

Example Reaction:

Reactants:

-

Target compound + H₂O/H⁺ or OH⁻

Conditions: -

Reflux in aqueous HCl or NaOH

Product: -

Carboxylic acid (under acidic conditions) or carboxylate salt (under basic conditions)

Reference:

Cyclization Reactions Involving the Thiadiazole Ring

The 1,2,4-thiadiazole ring can participate in cyclization reactions with electrophilic reagents. For instance, treatment with carbon disulfide (CS₂) and hydrazine hydrate forms fused heterocyclic systems, enhancing structural complexity .

Example Reaction:

Reactants:

-

Target compound + CS₂ + hydrazine hydrate

Conditions: -

NaOH, ethanol, reflux

Product:

Electrophilic Aromatic Substitution on the p-Tolyl Group

The para-methylphenyl (p-tolyl) group attached to the thiadiazole ring undergoes electrophilic substitution (e.g., halogenation, nitration) at the aromatic ring.

Example Reaction (Chlorination):

Reactants:

-

Target compound + Cl₂ (or SO₂Cl₂)

Conditions: -

FeCl₃ catalyst, 50–60°C

Product:

Thiol-Disulfide Exchange

The thioether linkage can participate in thiol-disulfide exchange reactions with dithiols or disulfides, enabling conjugation with biomolecules or polymers.

Example Reaction:

Reactants:

-

Target compound + dithiothreitol (DTT)

Conditions: -

Phosphate buffer (pH 7.4), room temperature

Product:

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent on the phenyl ring is reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation.

Example Reaction (Suzuki Coupling):

Reactants:

-

Target compound + phenylboronic acid

Conditions: -

Pd(PPh₃)₄ catalyst, K₂CO₃, DMF/H₂O, 80°C

Product:

Reduction of the Thiadiazole Ring

The thiadiazole ring can be reduced under hydrogenation conditions, opening the ring to form thiol-containing intermediates.

Example Reaction:

Reactants:

-

Target compound + H₂

Conditions: -

Raney Ni catalyst, ethanol, 60°C

Product:

Comparative Reactivity Table

Key Findings from Research

-

Thioether Reactivity : The thioether group is pivotal for synthesizing derivatives via nucleophilic substitution, enabling drug design flexibility .

-

Biological Interactions : Structural analogues demonstrate interactions with enzymes (e.g., carbonic anhydrase) via the acetamide group, suggesting potential for targeted therapies .

-

Stability : The trifluoromethyl group enhances metabolic stability, reducing susceptibility to oxidative degradation.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exhibit promising anticancer properties. For instance, derivatives of thiadiazole have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, the compound demonstrated significant growth inhibition against human breast adenocarcinoma cells (MCF7), suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

Molecular docking studies have shown that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor, which plays a crucial role in inflammatory processes. The anti-inflammatory activity was evaluated through in silico methods, indicating that further optimization could enhance its efficacy .

Pesticidal Activity

Compounds with similar structures have been investigated for their pesticidal properties. The presence of the trifluoromethyl group is known to enhance the biological activity of agrochemicals. Studies suggest that derivatives of this compound may serve as effective fungicides or insecticides due to their ability to disrupt biological processes in pests .

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel materials. Its thiadiazole moiety can be utilized in the development of conductive polymers or as a ligand in coordination chemistry .

Data Summary Table

Case Study 1: Anticancer Activity

A study conducted on various thiadiazole derivatives highlighted the anticancer potential of compounds related to this compound. The results indicated that modifications to the thiadiazole ring could significantly enhance cytotoxicity against different cancer cell lines.

Case Study 2: Pesticidal Efficacy

Research into similar compounds demonstrated effective pest control capabilities against specific agricultural pests. The trifluoromethyl group contributed to increased potency and selectivity, making these compounds valuable in agricultural formulations.

Mechanism of Action

The mechanism of action of “N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Key Observations :

- The 4-methoxybenzylthio substituent in improves solubility compared to the p-tolyl group in the target compound.

Bioactivity Comparisons

While direct activity data for the target compound is unavailable, analogs with related structures demonstrate notable biological properties:

- N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide (IC₅₀ = 42 nM against CDK5/p25): The triazolothiadiazole scaffold in this compound shows potent kinase inhibition, suggesting that the target compound’s thiadiazole-thioether motif may similarly interact with enzymatic pockets .

- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate: This analog exhibits strong intermolecular interactions with target enzymes, attributed to its triazole-thiadiazole hybrid structure .

Physicochemical Properties

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including thioether bond formation between thiadiazole and acetamide precursors. Key parameters include:

- Solvent Systems : Toluene:water mixtures (8:2 v/v) under reflux, as demonstrated in analogous acetamide syntheses, enhance solubility and reaction efficiency .

- Temperature : Reflux conditions (100–110°C) are critical for activating nucleophilic substitution at the thiadiazole sulfur .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization (ethanol) isolates the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituents (e.g., trifluoromethyl, p-tolyl) and confirm thioether linkage. Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while the acetamide carbonyl resonates at ~δ 168–170 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 499.03) .

- FT-IR : Stretching bands for C=O (~1650 cm) and C-S (~680 cm) confirm functional groups .

Q. How can researchers assess preliminary biological activity in vitro?

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with known affinity for thiadiazole-thioacetamide hybrids (e.g., kinase inhibitors, antimicrobial targets) .

- Assay Design : Use dose-response curves (1–100 μM) in cell-free (e.g., enzyme inhibition) and cell-based (e.g., cytotoxicity) assays. Include positive controls (e.g., staurosporine for kinases) .

Advanced Research Questions

Q. How can discrepancies in biological activity data across assay models be resolved?

Methodological Answer: Discrepancies often arise from assay-specific variables:

- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent interference. Confirm solubility via dynamic light scattering .

- Cell Line Variability : Compare activity in primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) to identify tissue-specific effects .

- Metabolic Stability : Perform liver microsome assays to assess compound degradation kinetics .

Q. What strategies enhance target selectivity when modifying the thiadiazole and acetamide moieties?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to modulate electron density and binding affinity .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets or allosteric sites .

- Proteomic Profiling : Chemoproteomics identifies off-target binding (e.g., kinase panels) to refine selectivity .

Q. How can reaction mechanisms for thiadiazole-thioacetamide bond formation be experimentally validated?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to determine rate laws. For SN2 mechanisms, rate ∝ [thiolate][alkyl halide] .

- Isotopic Labeling : Use S-labeled thiadiazole to trace sulfur incorporation via mass spectrometry .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies .

Q. What are the best practices for resolving spectral data contradictions (e.g., unexpected NMR splitting)?

Methodological Answer:

- Variable Temperature NMR : Detect dynamic processes (e.g., rotational isomerism) by acquiring spectra at 25°C and −40°C .

- 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons, resolving overlapping signals from aromatic substituents .

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Q. How can researchers optimize synthetic routes for scalability without compromising purity?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .

- Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

Q. What methodologies identify degradation products under physiological conditions?

Methodological Answer:

Q. How can computational models predict interactions with novel biological targets?

Methodological Answer:

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger’s Phase .

- Machine Learning : Train models on published thiadiazole bioactivity data to prioritize untested targets .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.